molecular formula C23H18FN3O2 B2796145 2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide CAS No. 898455-30-6

2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide

Cat. No. B2796145
CAS RN: 898455-30-6
M. Wt: 387.414
InChI Key: LDQUIUPGTFJSLI-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide, also known as AG-014699, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP). It has gained significant attention in the field of cancer research due to its potential as a therapeutic agent.

Scientific Research Applications

2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to selectively target cancer cells that have defects in the homologous recombination DNA repair pathway, making it a promising treatment option for cancers such as breast, ovarian, and prostate cancer. 2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide has also been investigated for its potential in combination therapy with other chemotherapeutic agents, such as temozolomide, to improve treatment outcomes.

Mechanism of Action

2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide works by inhibiting the activity of PARP, an enzyme involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death. 2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide selectively targets cancer cells that have defects in the homologous recombination DNA repair pathway, as these cells are more reliant on PARP for DNA repair.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to inhibit the growth of tumors in animal models, providing further evidence of its potential as a therapeutic agent. However, the biochemical and physiological effects of 2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide on normal cells and tissues require further investigation.

Advantages and Limitations for Lab Experiments

2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells with defects in the homologous recombination DNA repair pathway. However, it also has limitations, such as its low solubility and stability, which can affect its efficacy and bioavailability.

Future Directions

There are several future directions for research on 2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide. One area of interest is the development of more potent and selective PARP inhibitors, as well as the investigation of combination therapy with other chemotherapeutic agents. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide in clinical trials, as well as its potential for use in other diseases beyond cancer. Overall, 2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide holds great promise as a therapeutic agent in cancer treatment, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide involves a series of chemical reactions, starting with the condensation of 4-fluoroaniline and 2-methyl-4-oxoquinazoline-3-carboxylic acid. The resulting intermediate is then reacted with 4-aminobenzophenone to yield 2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide. The synthesis of 2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide has been optimized to improve its yield and purity, making it a suitable candidate for further research.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c1-15-25-21-5-3-2-4-20(21)23(29)27(15)19-12-10-18(11-13-19)26-22(28)14-16-6-8-17(24)9-7-16/h2-13H,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQUIUPGTFJSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide

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